molecular formula C14H15FN2O2 B13657748 tert-Butyl (8-fluoroisoquinolin-3-yl)carbamate

tert-Butyl (8-fluoroisoquinolin-3-yl)carbamate

Cat. No.: B13657748
M. Wt: 262.28 g/mol
InChI Key: ZDARCHQLJBGHEQ-UHFFFAOYSA-N
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Description

tert-Butyl (8-fluoroisoquinolin-3-yl)carbamate is an organic compound with the molecular formula C14H15FN2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-fluoroisoquinolin-3-yl)carbamate typically involves the reaction of 8-fluoroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-fluoroisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl (8-fluoroisoquinolin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (8-fluoroisoquinolin-3-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

tert-butyl N-(8-fluoroisoquinolin-3-yl)carbamate

InChI

InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18)

InChI Key

ZDARCHQLJBGHEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2F

Origin of Product

United States

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